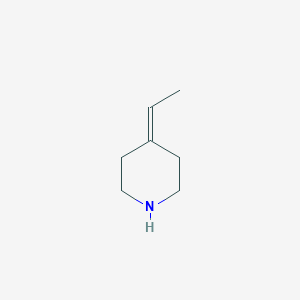

4-Ethylidene-piperidine

Overview

Description

4-Ethylidene-piperidine is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

This compound contains a total of 21 bonds; 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications

1. RORc Inhibitor

A compound related to 4-Ethylidene-piperidine, (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, has been identified as a novel inhibitor of the human RORc protein. This was discovered through molecular docking studies and supported by quantum computational studies and Hirshfeld surface analysis (R. V. & R. C, 2021).

2. Anticancer Agent Synthesis

Ethyl piperidin-4-carboxylate, a derivative of this compound, has been used in the synthesis of new acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds have shown moderate antibacterial activity and are considered potential anticancer agents (Kashif Iqbal et al., 2017).

3. Hyperbranched Polymer Synthesis

This compound derivatives have been used to create a hyperbranched polymer with a 100% degree of branching, offering potential applications in materials science. This was achieved using a piperidine-4-one ring-based monomer, revealing significant insights into polymer chemistry (Warapon Sinananwanich et al., 2009).

4. Molecular Structure and Activity Relationships

The study of piperidine-4-one derivatives has contributed to understanding the structure-activity relationships in medicinal chemistry. This includes insights into the bioactive conformation of molecules and their potential pharmaceutical applications (É. Sim et al., 2002).

5. Antimicrobial Activity

Several piperidine-4-one derivatives have been synthesized and screened for antimicrobial activity. This research highlights the potential of these compounds in developing new antibacterial agents, especially against Gram-negative bacterial strains (A. Rehman et al., 2018).

Safety and Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that the study and application of 4-Ethylidene-piperidine and other piperidine derivatives will continue to be a significant area of research in the future.

Mechanism of Action

Target of Action

4-Ethylidene-piperidine, a derivative of piperidine, has been found to exhibit significant anticancer potential . The primary targets of this compound are various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The interaction of this compound with its targets results in the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . The compound’s action leads to the inhibition of cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemical Pathways

This compound affects various biochemical pathways that are crucial for the survival and proliferation of cancer cells . It regulates signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . The compound’s action leads to the activation of caspase-dependent pathways, inducing apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It leads to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis . These effects contribute to the compound’s anticancer potential, reducing the survivability of cancer cells .

properties

IUPAC Name |

4-ethylidenepiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRWOXGCBCRUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441633 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164650-56-0 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

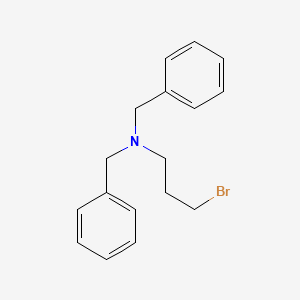

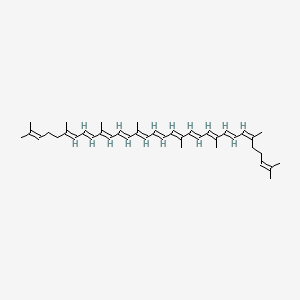

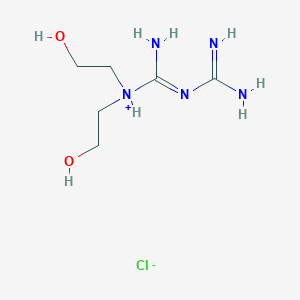

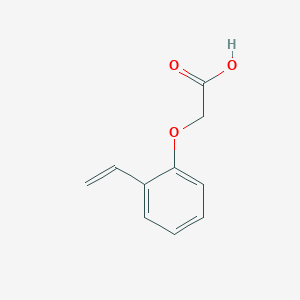

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)

![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)

![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)

![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)